Compound Description: This compound, also referred to as "Compound 1" in the study, was synthesized as a structural analog of the antiarrhythmic and antihypertensive agent KT-362. It exhibits negative chronotropic and inotropic effects on the guinea pig heart, suggesting calcium antagonistic activity. []
Relevance: Both this compound and the target compound, N~2~-(3,4-dimethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, share the key structural feature of a 3,4-dimethoxyphenyl group. []
Compound Description: This novel compound is a hybrid molecule synthesized by combining structural elements from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and flurbiprofen. []
Relevance: The presence of two 3,4-dimethoxyphenyl groups in this compound makes it structurally related to N~2~-(3,4-dimethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, which contains one such group. []
Compound Description: This compound is a benzimidazole derivative synthesized using a one-pot reductive cyclization method. []
Relevance: Similar to N~2~-(3,4-dimethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, this compound possesses a 3,4-dimethoxyphenyl substituent. []
Compound Description: AHDMPPC, a pyrimidine derivative, was studied for its binding affinity to human serum albumin (HSA). Results showed that AHDMPPC binds to HSA with a 1:1 stoichiometry and the binding is driven by a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces. []
Relevance: AHDMPPC shares the 3,4-dimethoxyphenyl structural motif with the target compound, N~2~-(3,4-dimethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide. []
Compound Description: This compound, identified as DQ-2511 (CAS 104775-36-2), is a new anti-ulcer drug. It demonstrates a range of pharmacological effects, including a reduction in gastric motility, gastric emptying rate, and gastric secretion. []
Relevance: DQ-2511 exhibits structural similarity to N~2~-(3,4-dimethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, sharing the 3,4-dimethoxyphenyl moiety and containing amide functionalities within its structure. []
3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives
Compound Description: This study focused on synthesizing and evaluating the anti-inflammatory activity of various 1-acyl derivatives of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole and 2-acylamino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazoles. []
Relevance: Both the triazole and thiadiazole derivatives discussed in this study and the target compound, N~2~-(3,4-dimethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, incorporate a 3,4-dimethoxyphenyl substituent, signifying a potential common pharmacophore. []
J147 and Related 1,4-Diaryl-5-trifluoromethyl-1H-1,2,3-triazoles
Compound Description: J147 is a promising drug candidate for Alzheimer's disease. This study explored the crystal structures of seven novel 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles related to J147, analyzing their structural similarities and potential for similar biological activity. []
Relevance: While not directly containing the 3,4-dimethoxyphenyl group, the exploration of structurally related 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles offers insights into potential bioisosteric replacements or modifications that could be applied to N~2~-(3,4-dimethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide. []
3,4-Dimethoxyphenyl-based substituted benzamide
Compound Description: This newly developed compound, 5-[3-(2,5-dimethoxy-4-methylsulfonylamino-benzyl)-ureido]-N-(3,4-dimethoxyphenyl)-2-ethoxylbenzamide (compound 1), is a potential drug candidate for type-II diabetes. []
Relevance: Both this compound and N~2~-(3,4-dimethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide share the 3,4-dimethoxyphenyl moiety and the benzamide functional group, suggesting potential similarities in their pharmacological profiles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.